molecular formula C8H5BrFN3O B11736345 3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine

3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11736345
M. Wt: 258.05 g/mol
InChI Key: BWGZKSDKMKDCKB-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to the oxadiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-fluoroaniline and appropriate reagents to form the oxadiazole ring.

    Cyclization Reaction: The formation of the oxadiazole ring is achieved through a cyclization reaction, often involving reagents such as hydrazine and carbonyl compounds under controlled conditions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The oxadiazole ring may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorophenol
  • 3-Bromo-5-fluorophenylboronic acid
  • 4-(3-Bromo-5-fluorophenyl)-N1,N1-diethyl-N3-methyl-1,3-butanediamine

Comparison

Compared to similar compounds, 3-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H5BrFN3O

Molecular Weight

258.05 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H5BrFN3O/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)

InChI Key

BWGZKSDKMKDCKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=NOC(=N2)N

Origin of Product

United States

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